6-デヒドロプレドニゾロン

概要

説明

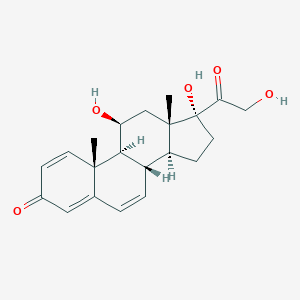

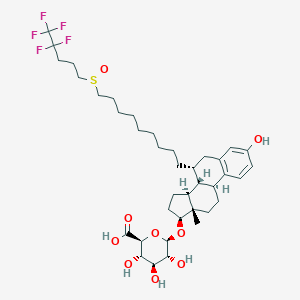

6-Dehydro Prednisolone: is a synthetic glucocorticoid derived from prednisoloneThis compound is a metabolite of prednisolone and is found in human urine . Glucocorticoids like 6-Dehydro Prednisolone are known for their anti-inflammatory and immunosuppressive properties, making them valuable in the treatment of various inflammatory and autoimmune conditions.

科学的研究の応用

Chemistry: 6-Dehydro Prednisolone is used as a reference standard in analytical chemistry for the detection and quantification of corticosteroids in biological samples .

Biology: In biological research, it serves as a tool to study the metabolism and pharmacokinetics of glucocorticoids. It helps in understanding the metabolic pathways and the effects of structural modifications on biological activity .

Medicine: Clinically, 6-Dehydro Prednisolone is investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases. Its anti-inflammatory properties make it a candidate for conditions such as rheumatoid arthritis and asthma .

Industry: In the pharmaceutical industry, it is used in the development and quality control of corticosteroid medications. It ensures the consistency and efficacy of glucocorticoid drugs .

作用機序

- GRs play a crucial role in regulating gene expression by binding to specific DNA sequences. Upon activation, they modulate transcription of anti-inflammatory and immunosuppressive genes .

- By inhibiting pro-inflammatory cytokines and enzymes, it mitigates inflammation and allergic reactions .

Target of Action

Mode of Action

Pharmacokinetics

生化学分析

Biochemical Properties

6-Dehydro Prednisolone is involved in various biochemical reactions. It is a metabolite of prednisolone , which is a glucocorticoid that is widely used for the treatment of inflammation, autoimmune diseases, and cancer . The conversion of prednisone to prednisolone, and possibly to 6-Dehydro Prednisolone, involves the enzyme 11β-hydroxysteroid dehydrogenase .

Cellular Effects

The cellular effects of 6-Dehydro Prednisolone are likely to be similar to those of prednisolone, given their structural similarity. Prednisolone has been shown to have significant effects on macrophage oxidative stress and lipid metabolism . It reduces triglyceride and cholesterol accumulation in macrophages .

Molecular Mechanism

It is known that prednisolone, from which 6-Dehydro Prednisolone is derived, exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on prednisone, a related compound, have shown that its initial or maximum concentration and trough concentration were lower when the drug was administered in the early morning .

Dosage Effects in Animal Models

Studies on prednisone and prednisolone have shown that they have significant effects on lipid metabolism in mice .

Metabolic Pathways

It is known that prednisone and prednisolone share metabolic (CYP3A) and transporter (P-gp) pathways with ciclosporin, tacrolimus, and sirolimus .

Transport and Distribution

Prednisolone and prednisone have a moderate apparent volume of distribution and penetrate quickly into the kidneys, intestine, skin, liver, and muscle .

Subcellular Localization

The localization of proteins and other biomolecules can be predicted using various computational tools .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Dehydro Prednisolone typically involves the chemical modification of prednisolone. One common method includes the oxidation of prednisolone to introduce the double bond at position 6. This can be achieved using reagents such as selenium dioxide or other oxidizing agents under controlled conditions .

Industrial Production Methods: Industrial production of corticosteroids, including 6-Dehydro Prednisolone, often starts with diosgenin, a steroid sapogenin obtained from plants. The process involves multiple steps of chemical and biotechnological transformations, including hydroxylation and dehydrogenation, to achieve the desired corticosteroid structure .

化学反応の分析

Types of Reactions: 6-Dehydro Prednisolone undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Selenium dioxide, chromium trioxide, or other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 6-Dehydro Prednisolone can yield various ketone derivatives, while reduction can regenerate the hydroxyl groups .

類似化合物との比較

Prednisolone: A glucocorticoid with a hydroxyl group at position 11 instead of a double bond at position 6.

Prednisone: A prodrug that is converted to prednisolone in the body.

Dexamethasone: A more potent glucocorticoid with additional fluorination at position 9.

Deflazacort: A corticosteroid with a methyloxazoline ring at position 16, 17.

Uniqueness: 6-Dehydro Prednisolone is unique due to the presence of the double bond at position 6, which alters its chemical and biological properties compared to other glucocorticoids. This structural modification can affect its metabolic stability, receptor binding affinity, and overall pharmacological profile .

特性

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h3-5,7,9,14-16,18,22,24,26H,6,8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFSJFFZKKRVOE-VWUMJDOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)CO)O)C=CC4=CC(=O)C=CC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C=CC4=CC(=O)C=C[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90279501 | |

| Record name | (11|A)-11,17,21-trihydroxypregna-1,4,6-triene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2427-64-7 | |

| Record name | delta6-Prednisolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002427647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC12882 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (11|A)-11,17,21-trihydroxypregna-1,4,6-triene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .DELTA.6-PREDNISOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEN45FVD9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Carbamic acid, [(1S)-1-formylpropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B133361.png)

![Spiro[3H-cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolane] 19-Norpregn-5-en-20-yn-3-one deriv.](/img/structure/B133379.png)